"4-amino-N-methyl-N-phenylbenzenesulfonamide" CAS number 63826-12-0
"4-amino-N-methyl-N-phenylbenzenesulfonamide" CAS number 63826-12-0
An In-depth Technical Guide to 4-amino-N-methyl-N-phenylbenzenesulfonamide (CAS 63826-12-0)
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-amino-N-methyl-N-phenylbenzenesulfonamide, a molecule of interest within the broader class of sulfonamides. Directed at researchers, scientists, and professionals in drug development, this document synthesizes its chemical properties, a representative synthesis protocol, analytical characterization methods, and discusses its potential biological significance based on the well-established activities of structurally related compounds. While specific research on this particular molecule is not extensively documented in publicly available literature, this guide extrapolates from the rich knowledge base of sulfonamide chemistry and pharmacology to provide valuable, field-proven insights.
Core Chemical Identity and Properties
4-amino-N-methyl-N-phenylbenzenesulfonamide is a substituted aromatic sulfonamide. The core structure consists of a benzenesulfonamide moiety with an amino group at the para position of the phenyl ring. The sulfonamide nitrogen is substituted with both a methyl and a phenyl group.
| Property | Value | Source(s) |
| CAS Number | 63826-12-0 | [1] |
| Molecular Formula | C₁₃H₁₄N₂O₂S | [1] |
| Molecular Weight | 262.33 g/mol | [1] |
| IUPAC Name | 4-amino-N-methyl-N-phenylbenzenesulfonamide | [1] |
| Synonyms | [(4-aminophenyl)sulfonyl]methylphenylamine, 4-(N-phenyl-N-methylaminosulfonyl)aniline | [1] |
| SMILES | CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)N | [1] |
| InChIKey | CFXMWOQQTYMARQ-UHFFFAOYSA-N | [1] |
Synthesis and Purification
Representative Synthesis Workflow
Caption: A plausible two-step synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of 4-nitro-N-methyl-N-phenylbenzenesulfonamide
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Reaction Setup: To a stirred solution of N-methylaniline (1.1 equivalents) and pyridine (1.2 equivalents) in dichloromethane (DCM) at 0 °C, add 4-nitrobenzenesulfonyl chloride (1.0 equivalent) portion-wise over 15 minutes.
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Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
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Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-nitro-N-methyl-N-phenylbenzenesulfonamide.
Step 2: Synthesis of 4-amino-N-methyl-N-phenylbenzenesulfonamide
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Reaction Setup: Dissolve the crude 4-nitro-N-methyl-N-phenylbenzenesulfonamide from the previous step in a mixture of ethanol and water (e.g., 4:1 v/v).
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Reduction: Add iron powder (5-10 equivalents) and ammonium chloride (1.5 equivalents) to the solution. Heat the mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours, monitoring by TLC.
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Work-up: After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the iron salts.
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Purification: Concentrate the filtrate under reduced pressure to remove the ethanol. The resulting aqueous residue can be extracted with ethyl acetate. The combined organic extracts are then washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system like ethanol/water to afford the final product, 4-amino-N-methyl-N-phenylbenzenesulfonamide.
Analytical Characterization
Comprehensive analytical characterization is crucial for confirming the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl protons, and the amino protons. The aromatic protons of the two phenyl rings will likely appear as complex multiplets in the range of 6.5-8.0 ppm. The N-methyl group should present as a singlet around 3.0-3.5 ppm. The amino group protons will likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
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¹³C NMR: A ¹³C NMR spectrum for this compound is available on PubChem[1]. The spectrum would show signals for the aromatic carbons, with those attached to nitrogen and the sulfonyl group being deshielded and appearing at higher chemical shifts. The N-methyl carbon would appear at a characteristic upfield position.
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of the compound. For electrospray ionization (ESI) in positive mode, the expected molecular ion peak [M+H]⁺ would be at m/z 263.08. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present:
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N-H stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.
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S=O stretching: Two strong absorption bands, typically around 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric) for the sulfonyl group.
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C-N stretching: Bands in the fingerprint region.
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Aromatic C-H and C=C stretching: Characteristic bands in their respective regions.
Potential Biological Activities and Applications
While specific biological data for 4-amino-N-methyl-N-phenylbenzenesulfonamide is scarce, the sulfonamide scaffold is a well-known pharmacophore, suggesting several potential areas of application.
As an Antimicrobial Agent
The primary and most famous application of sulfonamides is as antibacterial agents. They act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folic acid in bacteria. As humans obtain folic acid from their diet, this pathway is an effective target for selective toxicity against bacteria. It is plausible that 4-amino-N-methyl-N-phenylbenzenesulfonamide could exhibit similar activity.
Caption: Potential mechanism as a competitive inhibitor of DHPS.
As an Anticancer Agent
Certain sulfonamide derivatives have demonstrated promising anticancer activities through various mechanisms, including the inhibition of carbonic anhydrases, which are overexpressed in many tumors and contribute to the acidic tumor microenvironment[2][3]. Other sulfonamides have been shown to inhibit cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle[4]. The structural features of 4-amino-N-methyl-N-phenylbenzenesulfonamide make it a candidate for investigation in these areas.
As an Enzyme Inhibitor
The sulfonamide moiety is a versatile functional group for targeting the active sites of various enzymes. Beyond carbonic anhydrases, sulfonamides have been developed as inhibitors of proteases, kinases, and other enzymes. The specific substitution pattern on the sulfonamide nitrogen and the aromatic ring of 4-amino-N-methyl-N-phenylbenzenesulfonamide could confer selectivity for particular enzyme targets.
Metabolism
The metabolism of sulfonamides in humans is generally well-understood and primarily occurs in the liver. Two main pathways are involved:
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N-Acetylation: The primary amino group can be acetylated by N-acetyltransferases (NATs). The rate of this process is subject to genetic polymorphism, leading to "slow" and "fast" acetylator phenotypes in the population.
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Oxidation: Cytochrome P450 enzymes can oxidize the molecule at various positions.
Caption: Expected metabolic fate of the target compound.
Toxicology and Safety
Based on the Safety Data Sheet (SDS) for CAS number 63826-12-0, the toxicological properties of this specific compound have not been fully investigated[5]. However, general precautions for handling similar chemical compounds should be observed.
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Acute Effects: The material may be irritating to the mucous membranes and upper respiratory tract. It may be harmful if ingested or inhaled[5].
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Handling: Use in a chemical fume hood with adequate ventilation. Wear protective safety goggles, chemical-resistant gloves, and protective clothing. Avoid breathing dust or vapor. A safety shower and eye wash should be readily available[5].
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Storage: Store in a cool, dry, well-ventilated place in a tightly closed container[5].
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Disposal: Dissolve or mix the material with a combustible solvent and burn in a regulated chemical incinerator equipped with an afterburner and scrubber, in accordance with federal and local regulations[5].
Conclusion
4-amino-N-methyl-N-phenylbenzenesulfonamide is a compound with a chemical structure that suggests a range of potential biological activities, drawing from the rich history of sulfonamides in medicine and research. While specific data on this molecule is limited, this guide provides a robust framework for its synthesis, characterization, and potential applications. It serves as a valuable resource for scientists and researchers looking to explore the properties and potential of this and related sulfonamide derivatives in drug discovery and development. Further experimental investigation is warranted to fully elucidate its pharmacological and toxicological profile.
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NEW SYNTHESIS IN THE N-[4-[(PHENYLCARBAMOYL)AMINO]- PHENYL]BENZENESULFONAMIDE DERIVATIVES SERIES. NOTE 1. (n.d.). Farmacia Journal. Retrieved from [Link]
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(PDF) Antibacterial 4-amino- N -(5-methylisoxazol-3-yl)- N -[(4-oxo-2-phenyl-4 H -1-benzopyran-6-yl)methyl]benzenesulfonamide. (n.d.). ResearchGate. Retrieved from [Link]
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13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). (n.d.). Human Metabolome Database. Retrieved from [Link]
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Design, synthesis and molecular modeling study of certain 4-Methylbenzenesulfonamides with CDK2 inhibitory activity as anticancer and radio-sensitizing agents. (2018). PubMed. Retrieved from [Link]
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